
Balsalazide disodium dihydrate
Vue d'ensemble
Description
Le balsalazide disodique dihydraté est un médicament anti-inflammatoire principalement utilisé dans le traitement des maladies inflammatoires de l'intestin telles que la rectocolite hémorragiqueCe système de libération ciblée permet à l'agent actif d'agir directement sur les zones enflammées du côlon, le rendant plus efficace que d'autres traitements qui libèrent l'ingrédient actif plus tôt dans le tube digestif .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du balsalazide disodique dihydraté implique plusieurs étapes clés:
Réaction d'acylation: Le matériau de départ, l'acide 4-aminobenzoïque, est acylé avec de la glycine pour former l'acide 4-aminohippurique.
Hydrogénation catalytique: L'acide 4-aminohippurique est ensuite soumis à une hydrogénation catalytique pour produire l'amine correspondante.
Réaction de diazotation: L'amine est traitée avec de l'acide nitreux pour former le sel de diazonium.
Réaction de couplage: Le sel de diazonium est ensuite couplé à l'acide salicylique pour produire le balsalazide
Méthodes de production industrielle
En milieu industriel, la synthèse du balsalazide disodique dihydraté est optimisée pour l'efficacité et le rendement. La synthèse assistée par micro-ondes a été utilisée pour réduire les temps de réaction et améliorer les rendements. Cette méthode implique des réactions de N-acylation, de réduction par hydrogénation, de diazotation et de couplage, suivies de la formation de sel .
Analyse Des Réactions Chimiques
Mechanism of Action
Balsalazide disodium acts as a prodrug that remains intact until reaching the colon, where bacterial azoreductases cleave the molecule .
Key Reaction :
-
Active Metabolite : 5-ASA exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reactive oxygen species .
-
Carrier Moiety : 4-Aminobenzoyl-β-alanine is minimally absorbed and inert .
Pharmacokinetics
The pharmacokinetic profile of balsalazide disodium is characterized by low systemic absorption and colonic targeting .
Table 1: Pharmacokinetic Parameters (Mean ± SD)
Key Observations :
-
Minimal Absorption : Systemic exposure to balsalazide and its metabolites is low due to targeted colonic delivery .
-
Food Effect : Fed conditions delay absorption (Tmax prolonged) but do not significantly alter therapeutic efficacy .
Stability and Hazards
-
Stability : Stable under recommended storage conditions (room temperature) .
-
Hazardous Decomposition : Produces CO, CO₂, and NOx under extreme conditions .
-
Incompatibilities : Avoid strong acids and oxidizing agents .
Analytical Data
The chemical structure and spectroscopic properties are critical for quality control:
Applications De Recherche Scientifique
Balsalazide disodium dihydrate is a locally acting aminosalicylate used to treat mildly to moderately active ulcerative colitis in adults and children 5 years of age and older . It is sold under the brand names Giazo, Colazal (in the US), and Colazide (in the UK) . Balsalazide belongs to the aminosalicylates class of drugs and functions by reducing swelling in the colon, thereby alleviating ulcerative colitis symptoms like diarrhea, rectal bleeding, and stomach pain .
Adult Studies
Two randomized, double-blind studies were conducted on adults with active mild-to-moderate ulcerative colitis . In the first trial, 103 patients with sigmoidoscopy findings of friable or spontaneously bleeding mucosa were treated with either 6.75 g/day or 2.25 g/day of balsalazide. The primary efficacy endpoint was a reduction in rectal bleeding and improvement in at least one other symptom such as stool frequency, patient functional assessment, abdominal pain, sigmoidoscopic grade, and physician’s global assessment. Results showed a statistically significant difference between the high and low doses of balsalazide . A second study conducted in Europe, confirmed these findings of symptomatic improvement .
Pediatric Studies
In a clinical trial, 68 pediatric patients (ages 5 to 17) with mildly to moderately active ulcerative colitis were given either 6.75 g/day or 2.25 g/day of balsalazide disodium. The primary endpoint was the proportion of subjects with clinical improvement, defined as a reduction of at least 3 points in the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI) from baseline to 8 weeks. Clinical improvement was seen in 15 (45%) patients in the 6.75 g/day group and 13 (37%) patients in the 2.25 g/day group. In both groups, patients with higher MUCAI total scores at baseline were likely to experience greater improvement .
Adverse Reactions
The most frequently reported adverse reactions in pediatric patients were headache (15%), upper abdominal pain (13%), abdominal pain (12%), vomiting (10%), diarrhea (9%), ulcerative colitis (6%), nasopharyngitis (6%), and pyrexia (6%) .
Table 2: Treatment-Emergent Adverse Reactions Reported by ≥3% of Patients in Either Treatment Group in a Controlled Study of 68 Pediatric Patients
Adverse Reaction | Balsalazide Disodium 6.75 g/day (N=33) | Balsalazide Disodium 2.25 g/day (N=35) |
---|---|---|
Headache | 5 (15%) | 0 |
Abdominal pain upper | 4 (13%) | 0 |
Abdominal pain | 2 (6%) | 4 (12%) |
Vomiting | 1 (3%) | 3 (9%) |
Diarrhea | 3 (9%) | 0 |
Colitis ulcerative | 2 (6%) | 0 |
Nasopharyngitis | 0 | 2 (6%) |
Pyrexia | 1 (3%) | 1 (3%) |
Pharmacokinetics
Balsalazide disodium has relatively low systemic exposure because of minimal absorption of balsalazide disodium and its metabolites . Data indicates that under fed conditions (high-fat meal), both Cmax and AUClast were lower, while Tmax was markedly prolonged compared to fasted conditions. Dosing balsalazide disodium as a sprinkle or capsule provides highly variable but relatively similar mean pharmacokinetic parameter values .
Following single-dose administration of 2.25 g balsalazide under fasting conditions, mean urinary recovery of balsalazide, 5-ASA, and N-Ac-5-ASA was 0.2%, 0.22%, and 10.2%, respectively .
Tmax values under different conditions
Fasting | Fed with High-Fat Meal | Sprinkled on Applesauce | |
---|---|---|---|
Balsalazide | 0.8 ± 0.85 | 1.2 ± 1.11 | 1.6 ± 0.44 |
5-ASA | 8.2 ± 1.98 | 22 ± 8.23 | 8.7 ± 1.99 |
N-Ac-5-ASA | 9.9 ± 2.49 | 20.2 ± 8.94 | 10.8 ± 5.39 |
Mécanisme D'action
Balsalazide disodium dihydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine (5-aminosalicylic acid). Mesalazine exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It also modulates the immune response by affecting cytokine production and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Composés similaires
Mésalazine (acide 5-aminosalicylique): Le métabolite actif du balsalazide, utilisé directement dans le traitement des maladies inflammatoires de l'intestin.
Sulfasalazine: Un autre promédicament qui libère de la mésalazine dans le côlon mais qui possède une molécule porteuse différente.
Olsalazine: Un dimère de mésalazine qui est également utilisé pour traiter la rectocolite hémorragique.
Unicité
Le balsalazide disodique dihydraté est unique en sa capacité à délivrer de la mésalazine spécifiquement au côlon, en contournant l'intestin grêle. Ce système de libération ciblée réduit les effets secondaires systémiques et augmente l'efficacité du traitement dans les zones enflammées du côlon .
Activité Biologique
Balsalazide disodium dihydrate is a prodrug primarily used in the treatment of mildly to moderately active ulcerative colitis (UC). Its biological activity is closely linked to its conversion into mesalamine (5-aminosalicylic acid) in the colon, which exerts anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Balsalazide disodium is delivered intact to the colon, where it undergoes bacterial azoreduction to release mesalamine and 4-aminobenzoyl-β-alanine. The mechanism by which mesalamine exerts its therapeutic effects is not fully understood; however, it is believed to inhibit the production of inflammatory mediators such as leukotrienes and prostaglandins in the colonic mucosa, thereby reducing inflammation associated with UC .
Pharmacokinetics
The pharmacokinetic profile of balsalazide disodium shows that it has minimal systemic absorption, with over 99% of its active metabolite delivered to the colon. Key pharmacokinetic parameters are summarized in Table 1:
Parameter | Value (Mean ± SD) |
---|---|
Cmax (5-ASA) | 8.2 ± 1.98 μg/mL |
AUC (5-ASA) | 22.0 ± 8.23 μg·hr/mL |
Tmax (5-ASA) | 8.7 ± 1.99 hr |
Urinary Recovery (5-ASA) | 0.22% |
Urinary Recovery (N-Ac-5-ASA) | 10.2% |
This data indicates that systemic exposure to balsalazide and its metabolites is relatively low, emphasizing its localized action within the gastrointestinal tract .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of balsalazide disodium in treating UC. A multicenter, randomized, double-blind study demonstrated that a dosage of 6.6 g/day significantly improved clinical outcomes compared to placebo. Key findings from this study include:
- Clinical Improvement : Achieved by 55% of patients receiving balsalazide versus 40% in the placebo group (P=0.02).
- Rectal Bleeding Improvement : A significant reduction was noted in patients treated with balsalazide compared to those on placebo.
The study also reported that adverse events were similar between treatment groups, with headaches being the most common complaint .
Safety Profile
Balsalazide disodium is generally well-tolerated. In clinical trials involving pediatric patients aged 5 to 17 years, common adverse reactions included headache (15%), abdominal pain (13%), and diarrhea (9%). Importantly, serious adverse events were rare and typically resolved upon discontinuation of the drug . Table 2 summarizes common adverse reactions observed during clinical trials:
Adverse Reaction | Frequency (%) |
---|---|
Headache | 15 |
Abdominal Pain | 13 |
Diarrhea | 9 |
Vomiting | 10 |
Case Studies
- Pediatric Case Study : A study involving pediatric patients found that those treated with balsalazide at doses of either 2.25 g/day or 6.75 g/day showed significant clinical improvement after eight weeks, with a notable percentage achieving remission based on modified Sutherland UC activity index scores .
- Adult Case Study : An adult patient cohort receiving balsalazide for over a year exhibited increased systemic drug exposure compared to healthy subjects, highlighting variations in drug metabolism and absorption based on patient demographics and disease severity .
Propriétés
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
Record name | Balsalazide disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALSALAZIDE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.